d-Noradrenaline bitartrate

Descripción general

Descripción

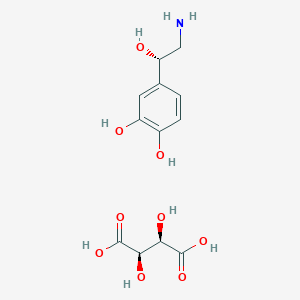

d-Noradrenaline bitartrate, also known as norepinephrine bitartrate, is a drug that functions as a vasoconstrictor and is used to treat life-threatening low blood pressure, primarily in emergency settings such as intensive care units. It is the bitartrate salt form of the naturally occurring neurotransmitter noradrenaline.

Synthesis Analysis

The synthesis of noradrenaline can be traced back to its precursors in the body. One such precursor is the amino acid L-3: 4-dihydroxyphenylalanine (L-DOPA), which undergoes decarboxylation catalyzed by the enzyme dopa decarboxylase to form noradrenaline . The study of the decarboxylation of noradrenaline carboxylic acid, a compound structurally similar to noradrenaline, provides insights into the synthesis pathway of noradrenaline and its derivatives .

Molecular Structure Analysis

The molecular structure of noradrenaline bitartrate is characterized by the presence of a catechol group and an amine group, which are essential for its biological activity. The bitartrate component is a salt form that aids in the stabilization and solubility of the drug. The stereochemical configuration of noradrenaline and its derivatives is crucial for their interaction with biological enzymes and receptors .

Chemical Reactions Analysis

The stability of noradrenaline bitartrate in solution is affected by factors such as ionic strength, polarity of the medium, and the presence of hydronium ions. The racemization of L-noradrenaline bitartrate, which involves the conversion of the drug into its less active form, is catalyzed by hydronium ions and is influenced by the dielectric constant of the solvent and the presence of electrolytes .

Physical and Chemical Properties Analysis

Noradrenaline bitartrate is stable under certain conditions, as demonstrated by a study that evaluated its physicochemical stability in concentrated solutions stored in polypropylene syringes at 5°C ± 3°C for 30 days. The study found no significant changes in concentration, pH, color, turbidity, or precipitation, indicating that the drug is physically and chemically stable for at least 30 days under these conditions . This stability is crucial for its use in medical settings, where it can be prepared in advance and stored for emergency use .

Aplicaciones Científicas De Investigación

Application Summary

d-Noradrenaline bitartrate is used in cardiovascular research, particularly in studies related to blood pressure variability (BPV). It has been used to investigate the effects of vasodilators on beat-to-beat and every fifteen minutes BPV induced by noradrenaline infusion in rats .

Method of Application

In the study, nine-week-old Wistar rats were infused subcutaneously with 30 μg/h of noradrenaline. They were then orally treated with or without 9.7 mg/day azelnidipine or 5.9 mg/day hydralazine over 14 days. Blood pressure levels were continuously monitored via an abdominal aortic catheter with a telemetry system .

Results

The continuous infusion of noradrenaline over 14 days increased average blood pressure, beat-to-beat BPV, and BPV every 15 minutes, lowering baroreceptor reflex sensitivity (BRS). Azelnidipine alleviated BPV augmentation, preserving BRS, despite a smaller blood pressure reduction .

Pharmacology

Application Summary

d-Noradrenaline bitartrate is used in the development of drugs for the restoration of blood pressure in acute hypotensive states . It’s used in the formulation of Norepinephrine Bitartrate in 5% Dextrose Injection .

Method of Application

The drug product is a premixed solution of 4mg/250mL and 8mg/250mL (0.016 mg/mL and 0.032 mg/mL) of norepinephrine bitartrate monohydrate in 5% dextrose and provides ready-to-use infusion solutions .

Results

The drug product contains several impurities that are present at a higher level than in the reference listed drug or that exceed the appropriate qualification threshold .

Cognition and Cognitive Disorders

Application Summary

d-Noradrenaline bitartrate plays a central role in cognition and cognitive dysfunction in neurodegenerative diseases including Parkinson’s disease, Alzheimer’s disease, Huntington disease, frontotemporal lobar degeneration and multiple system atrophy .

Method of Application

The role of noradrenaline in diverse cognitive processes is well established, including vigilance, attention, and learning and memory . The degree to which noradrenergic systems contribute to the cognitive and behavioural changes resulting from neurological disease is often under-recognized .

Results

Degeneration of the noradrenergic system is a pathological hallmark of many neurodegenerative diseases . Pathology in the principal source of noradrenaline, the locus coeruleus (LC), can occur before the loss of other neurotransmitter systems commonly associated with such conditions or cerebral atrophy .

Enantiomeric Separation

Application Summary

d-Noradrenaline bitartrate is used in the enantiomeric separation of drug racemates, including adrenaline hydrochloride (AH), noradrenaline bitartrate (NB), and isoprenaline hydrochloride (IH) .

Method of Application

The enantioresolution for these drug racemates was improved greatly . The separation mechanism was discussed preliminary, and the separation conditions were optimized systemically .

Results

The study found that the enantioresolution for these drug racemates was improved greatly .

Effort Processing

Application Summary

d-Noradrenaline bitartrate has been implicated in effort processing . This is particularly relevant in the context of behavior, where the trade-off between effort and reward is a key determinant .

Method of Application

In a study, Rhesus monkeys performed a choice task requiring a trade-off between the volume of fluid reward and the amount of force to be exerted on a grip . The levels of noradrenaline were manipulated using systemic clonidine injections .

Results

Decreasing noradrenaline levels decreased exerted force and enhanced the weight of upcoming force on choices, without any effect on reward sensitivity . This strongly supports noradrenaline’s implication in effort processing .

Neurological Disorders

Application Summary

d-Noradrenaline bitartrate plays a role in neurological disorders . It’s particularly relevant in the context of neurodegenerative diseases including Parkinson’s disease, Alzheimer’s disease, Huntington disease, frontotemporal lobar degeneration and multiple system atrophy .

Method of Application

The role of noradrenaline in these diseases is often under-recognized despite early research reviews and more recent work to integrate the evidence into a coherent neurocognitive framework .

Results

Degeneration of the noradrenergic system is a pathological hallmark of many neurodegenerative diseases . Pathology in the principal source of noradrenaline, the locus coeruleus (LC), can occur before the loss of other neurotransmitter systems commonly associated with such conditions or cerebral atrophy .

Safety And Hazards

Propiedades

IUPAC Name |

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPNNLQNNJQYFA-HQWYAZORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212982 | |

| Record name | d-Noradrenaline bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Noradrenaline bitartrate | |

CAS RN |

636-88-4 | |

| Record name | 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Noradrenaline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Noradrenaline bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

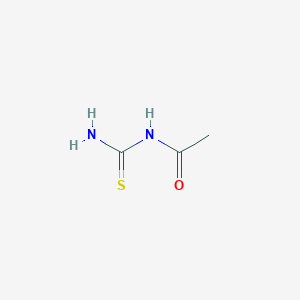

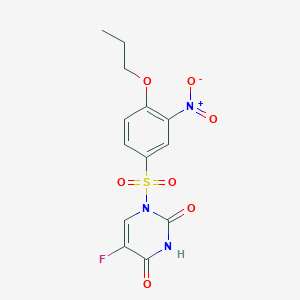

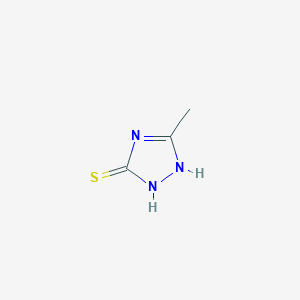

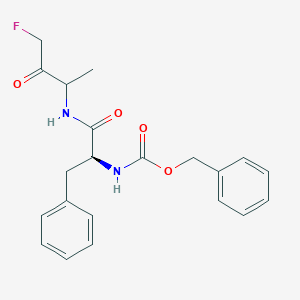

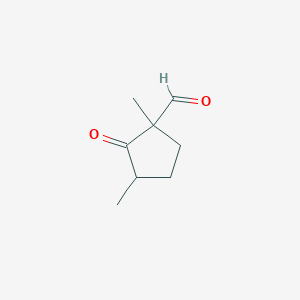

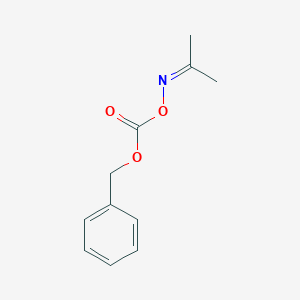

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

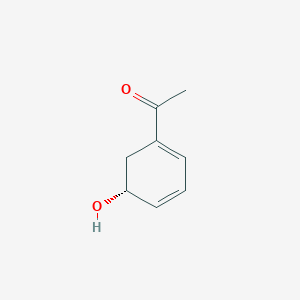

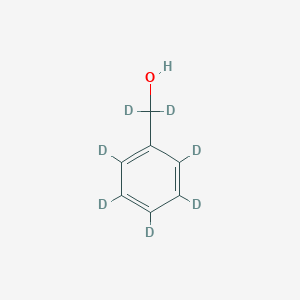

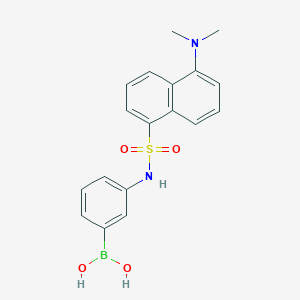

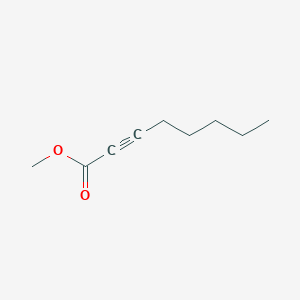

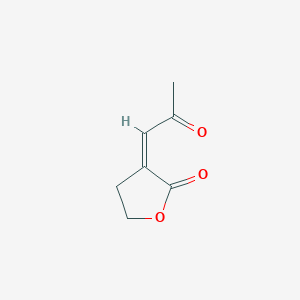

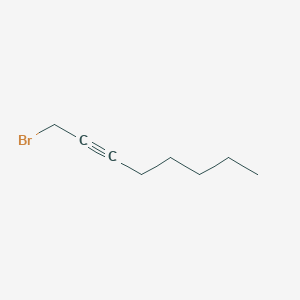

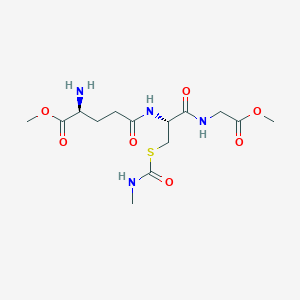

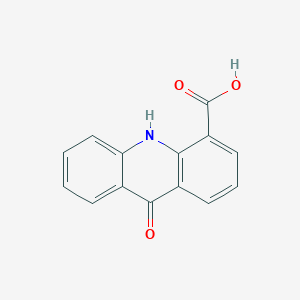

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.